molecular formula C4H3O4- B1239642 Hydrogen fumarate

Hydrogen fumarate

Cat. No. B1239642
M. Wt: 115.06 g/mol
InChI Key: VZCYOOQTPOCHFL-OWOJBTEDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Fumarate(1-) is a hydrogen butenedioate obtained by deprotonation of one of the carboxy groups of fumaric acid. It has a role as a fundamental metabolite. It is a conjugate base of a fumaric acid. It is a conjugate acid of a fumarate(2-).

Scientific Research Applications

1. Magnetic Resonance Imaging (MRI) Biomarker

Hydrogen fumarate, specifically hyperpolarized fumarate, has significant applications in the field of in vivo magnetic resonance imaging (MRI). It serves as a biomarker for real-time metabolism, allowing for enhanced observation of cellular activities. The hyperpolarization of fumarate, which improves the visibility in MRI, can be achieved using parahydrogen-induced polarization (PHIP), providing a cost-effective and rapid method for producing hyperpolarized [1-13C]fumarate. This advancement opens new avenues for accelerated preclinical studies using fumarate as a biomarker (Eills et al., 2019), (Stewart et al., 2021).

2. Hydrogen Storage

Research has shown that Zr-fumarate metal-organic frameworks (MOFs) can be utilized for hydrogen storage. The synthesis of these MOFs, involving environmentally friendly processes, positions Zr-fumarate as a promising candidate for hydrogen storage applications, especially considering its high thermal and hydrostability, lower cost, and high hydrogen uptake capacity (Ren et al., 2015).

3. Hydrogen Sulfide Sensors

Fumarate-based metal-organic frameworks have been developed for the detection of hydrogen sulfide (H2S) at room temperature. These sensors, utilizing thin films of rare-earth metal-based MOFs with underlying fcu topology, exhibit remarkable sensitivity and selectivity towards H2S, differentiating it from other gases like CH4, NO2, and H2. Such sensors have shown outstanding stability and low detection limits, making them highly useful in various industrial and environmental monitoring applications (Yassine et al., 2016).

4. Coupled Fumarate Respiration in Biochemical Systems

This compound plays a role in coupled fumarate respiration, where it is used in conjunction with hydrogenase and fumarate reductase enzymes. This application is evident in biochemical systems like those in Wolinella succinogenes, where these enzymes are incorporated into liposomes containing menaquinone to catalyze fumarate reduction by hydrogen. This demonstrates the potential of this compound in understanding and manipulating bioenergetic processes (Biel et al., 2002).

5. Methane Mitigation in Rumen Fermentation

This compound is also explored in the context of reducing methane emissions in ruminants. The use of fumarate-reducing bacteria in rumen fermentation has shown promising results in reducing methane production, thereby offering a potential strategy for mitigating greenhouse gas emissions from livestock. This application underscores the role of this compound in environmental sustainability efforts (Mamuad et al., 2014).

properties

Molecular Formula

C4H3O4-

Molecular Weight

115.06 g/mol

IUPAC Name

(E)-4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-1/b2-1+

InChI Key

VZCYOOQTPOCHFL-OWOJBTEDSA-M

Isomeric SMILES

C(=C/C(=O)[O-])\C(=O)O

SMILES

C(=CC(=O)[O-])C(=O)O

Canonical SMILES

C(=CC(=O)[O-])C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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